molecular formula C12H15BrO3 B13901096 Methyl 2-bromo-2-(4-propan-2-yloxyphenyl)acetate

Methyl 2-bromo-2-(4-propan-2-yloxyphenyl)acetate

Cat. No.: B13901096
M. Wt: 287.15 g/mol
InChI Key: QAGDQCHQPIJFBL-UHFFFAOYSA-N
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Description

Methyl 2-bromo-2-(4-propan-2-yloxyphenyl)acetate is an organic compound with the molecular formula C12H15BrO3 It is a derivative of phenylacetate, where the phenyl ring is substituted with a bromine atom and a propan-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-2-(4-propan-2-yloxyphenyl)acetate typically involves the bromination of methyl 2-(4-propan-2-yloxyphenyl)acetate. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions often require controlled temperatures and may involve the use of a catalyst to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-2-(4-propan-2-yloxyphenyl)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding acids or ketones.

    Reduction Reactions: Reduction of the ester group can yield alcohols.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include substituted phenylacetates, phenylacetic acids, and phenylethanols, depending on the reaction conditions and reagents used .

Scientific Research Applications

Methyl 2-bromo-2-(4-propan-2-yloxyphenyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-bromo-2-(4-propan-2-yloxyphenyl)acetate involves its interaction with various molecular targets. The bromine atom and ester group play crucial roles in its reactivity. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to modifications in the structure and function of proteins and nucleic acids, influencing cellular pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-bromo-2-fluorophenyl)acetate
  • Methyl 2-(4-bromo-3-fluorophenyl)acetate
  • Methyl 2-(2-bromophenyl)acetate

Uniqueness

Methyl 2-bromo-2-(4-propan-2-yloxyphenyl)acetate is unique due to the presence of the propan-2-yloxy group, which imparts distinct chemical properties and reactivity. This substitution can influence the compound’s solubility, stability, and interaction with other molecules, making it a valuable intermediate in various synthetic and research applications .

Properties

Molecular Formula

C12H15BrO3

Molecular Weight

287.15 g/mol

IUPAC Name

methyl 2-bromo-2-(4-propan-2-yloxyphenyl)acetate

InChI

InChI=1S/C12H15BrO3/c1-8(2)16-10-6-4-9(5-7-10)11(13)12(14)15-3/h4-8,11H,1-3H3

InChI Key

QAGDQCHQPIJFBL-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(C(=O)OC)Br

Origin of Product

United States

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